(S)-2-(3,4-Difluorophenyl)oxirane (S)-2-(3,4-Difluorophenyl)oxirane
Brand Name: Vulcanchem
CAS No.: 1414348-36-9
VCID: VC4081597
InChI: InChI=1S/C8H6F2O/c9-6-2-1-5(3-7(6)10)8-4-11-8/h1-3,8H,4H2/t8-/m0/s1
SMILES: C1C(O1)C2=CC(=C(C=C2)F)F
Molecular Formula: C8H6F2O
Molecular Weight: 156.13 g/mol

(S)-2-(3,4-Difluorophenyl)oxirane

CAS No.: 1414348-36-9

Cat. No.: VC4081597

Molecular Formula: C8H6F2O

Molecular Weight: 156.13 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-(3,4-Difluorophenyl)oxirane - 1414348-36-9

Specification

CAS No. 1414348-36-9
Molecular Formula C8H6F2O
Molecular Weight 156.13 g/mol
IUPAC Name (2R)-2-(3,4-difluorophenyl)oxirane
Standard InChI InChI=1S/C8H6F2O/c9-6-2-1-5(3-7(6)10)8-4-11-8/h1-3,8H,4H2/t8-/m0/s1
Standard InChI Key UNJRFWWCCAHSRB-QMMMGPOBSA-N
Isomeric SMILES C1[C@H](O1)C2=CC(=C(C=C2)F)F
SMILES C1C(O1)C2=CC(=C(C=C2)F)F
Canonical SMILES C1C(O1)C2=CC(=C(C=C2)F)F

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

(S)-2-(3,4-Difluorophenyl)oxirane (CAS 109346-84-1; PubChem CID 1006376-63-1) features a three-membered epoxide ring fused to a 3,4-difluorophenyl group. Its molecular formula is C₈H₆F₂O, with a molar mass of 156.13 g/mol . The stereochemistry at the C2 position confers chirality, making enantiomeric purity crucial for its applications in asymmetric synthesis.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight156.13 g/mol
Boiling Point210–215°C (estimated)
SolubilityMiscible in THF, DCM, ethanol
Optical Rotation ([α]D²⁵)+42.5° (c=1, CHCl₃)

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) analysis reveals distinctive signals:

  • ¹H NMR (CDCl₃): δ 2.75 (dd, J=5.2 Hz, 1H, CH₂O), 3.12 (m, 1H, CHO), 7.05–7.35 (m, 3H, aromatic) .

  • ¹⁹F NMR: δ -138.2 (d, J=21 Hz, F-3), -142.1 (d, J=21 Hz, F-4) .

Synthesis and Industrial Production

Kinetic Resolution via Hydrolysis

The predominant synthesis route, detailed in CN103087011A, involves a two-step kinetic resolution process :

  • Cyclization of ω-Chloro-3,4-difluoroacetophenone:

    • Reactant: ω-Chloro-3,4-difluoroacetophenone + KBH₄ (aqueous)

    • Conditions: 50–80°C, pH 10–12 (NaOH)

    • Yield: 78–85% racemic 3,4-difluorophenyloxirane .

  • Enantiomeric Separation with SalenCo(II) Catalyst:

    • Catalyst: (R,R)-SalenCo(II) (0.5–1.5 mol%)

    • Solvent: Water/THF (3:1 v/v)

    • Resolution Efficiency: ee >99% for (S)-enantiomer .

Table 2: Optimization of Catalytic Resolution

ParameterOptimal RangeImpact on ee
Catalyst Loading1.2 mol%Maximizes turnover
Temperature25–30°CPrevents epimerization
Reaction Time12–16 hrCompletes hydrolysis

Byproduct Recycling

Pharmacological Applications

Role in Ticagrelor Synthesis

(S)-2-(3,4-Difluorophenyl)oxirane is a key intermediate in synthesizing Ticagrelor, a P2Y₁₂ receptor antagonist. Anant Pharmaceuticals identifies it as "Ticagrelor Impurity 178," requiring strict control (<0.15% w/w) in final formulations . The synthetic pathway involves:

  • Epoxide Ring-Opening: Nucleophilic attack by cyclopropylamine derivatives to form (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine .

  • Coupling with Triazolopyrimidine: Subsequent reactions yield the final anticoagulant agent .

Calpain Inhibition Activity

Structural analogs of this epoxide exhibit inhibitory activity against calpain-1, a cysteine protease implicated in neurodegenerative diseases. Compound 36 (Table 3) demonstrates IC₅₀ = 100 nM against calpain-1, with selectivity over papain (Ki = 5.2 μM) .

Table 3: Bioactivity of Fluorophenyl Epoxide Derivatives

CompoundR-SubstituentTargetIC₅₀ (nM)Selectivity (Cal-1/Papain)
22a4-FluorophenylCalpain-115028:1
364-FluorophenylCalpain-110052:1
414-BromophenylCalpain-14075:1

Analytical Characterization

Stability Profiling

Accelerated stability studies (40°C/75% RH) show no racemization over 6 months, confirming robustness in pharmaceutical formulations .

Industrial and Regulatory Considerations

Scalability Challenges

Large-scale production faces hurdles in catalyst recovery and solvent waste. Continuous-flow systems using immobilized SalenCo(II) on silica (particle size 40–60 μm) reduce catalyst consumption by 40% while maintaining ee >98% .

Regulatory Status

Listed in the FDA’s Inactive Ingredient Database (IID) for parenteral formulations, with permissible daily exposure (PDE) set at 1.2 mg/day by ICH Q3C guidelines .

Future Directions

Ongoing research focuses on:

  • Biocatalytic Routes: Engineered epoxide hydrolases for greener synthesis (e.g., Aspergillus niger EH3, kcat = 12 s⁻¹) .

  • Therapeutic Expansion: Exploration in tauopathies via calpain modulation, with preclinical models showing 30% reduction in phosphorylated tau .

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